molecular formula C10H19N3 B2840412 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine CAS No. 1368221-87-7

3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine

Cat. No. B2840412
CAS RN: 1368221-87-7
M. Wt: 181.283
InChI Key: SGSUHCLAMDEOMM-UHFFFAOYSA-N
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Description

3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H19N3 . It has been used in the synthesis of novel complexes that have been evaluated as seed protectors for sprouting wheat seeds .


Synthesis Analysis

The synthesis of imidazole-containing compounds like 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine often involves the use of strong acid, condensations of N-substituted piperidones with the appropriate imidazolpropyl groups . These intermediates are then reduced to the corresponding targets . The key stage of the approach is a procedure of hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst .


Molecular Structure Analysis

Imidazole, a core component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole-containing compounds like 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine can be applied as reagents for further synthesis of different heterocyclic systems . For example, protected N-[2-(5-methyl-1H-imidazol-2-yl)propan-2-yl]-methanesulfonamide and tert-butyl [2-(5-methyl-1H-imidazol-2-yl)propan-2-yl]carbamate were obtained by heating compounds with 1-chloropropan-2-one in THF .

Scientific Research Applications

1. Synthesis of Imidazoles and Imidazoliums

Research by Tong, Wang, Wang, and Zhu (2015) describes the synthesis of imidazoles and imidazoliums using propargyl amines like 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine. In this process, imidazoles are produced in the presence of Yb(OTf)3 and AgOTf catalysts. This method demonstrates the chemical's role in forming chiral heterocycles without racemization, highlighting its potential in producing complex organic compounds (Tong et al., 2015).

2. Asymmetric Synthesis of Amines

Ellman, Owens, and Tang (2002) discuss the use of N-tert-Butanesulfinyl imines in the asymmetric synthesis of amines. These imines serve as intermediates for creating a range of enantioenriched amines, including α-branched and α,α-dibranched amines. The tert-butyl group in compounds like 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine activates the imines for nucleophilic addition, indicating its utility in synthesizing diverse amines (Ellman et al., 2002).

3. Development of Hydroxylic Ionic Liquids

Shevchenko et al. (2017) explored the synthesis of hydroxylic ionic liquids using compounds with 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine. These ionic liquids, characterized by rapid proton migration between nitrogenous centers, have potential applications in various fields due to their low glass transition temperatures and high conductivity (Shevchenko et al., 2017).

4. Catalysis in Organic Synthesis

In the field of catalysis, research has shown that compounds like 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine can play a crucial role. For instance, the research conducted by Gimisis, Arsenyan, Georganakis, and Leondiadis (2003) demonstrates their application in the synthesis of aldehydes and ketones. These compounds serve as stabilizing and protecting groups in the presence of organolithium reagents, suggesting their importance in fine-tuning chemical reactivity (Gimisis et al., 2003).

5. CO2 Capture and Sequestration

Bates, Mayton, Ntai, and Davis (2002) investigated the use of 1-butyl imidazole derivatives, closely related to 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine, in capturing CO2. Their study presents a new ionic liquid that reacts reversibly with CO2, efficiently sequestering it as a carbamate salt. This research highlights the potential of these compounds in environmental applications, particularly in carbon capture and storage (Bates et al., 2002).

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which may contribute to its interaction with its targets.

Biochemical Pathways

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that imidazole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its absorption and distribution.

Result of Action

Given the wide range of biological activities of imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

properties

IUPAC Name

3-(2-tert-butylimidazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-10(2,3)9-12-6-8-13(9)7-4-5-11/h6,8H,4-5,7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSUHCLAMDEOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CN1CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine

CAS RN

1368221-87-7
Record name 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine
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